molecular formula C23H29FN8O2 B2764051 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923143-64-0

1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2764051
CAS No.: 923143-64-0
M. Wt: 468.537
InChI Key: QDBAJWSIYYDIFA-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of polyphosphoric acid (PPA) for intramolecular cyclization . The structures of the new prepared compounds are usually confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is often stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .

Scientific Research Applications

Antagonist Activity

A study by Watanabe et al. (1992) focused on the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing significant 5-HT2 antagonist activity, which indicates potential applications in neurological and psychiatric disorders. These compounds, including variations with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, have shown promising results in vivo without exhibiting alpha 1 antagonist activity, pointing towards their utility in targeting central 5-HT2 receptors (Watanabe et al., 1992).

Antidepressant and Anxiolytic Potential

Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptor affinity and phosphodiesterase inhibitor activity. This led to the identification of compounds with potent serotonin receptor ligands and weak inhibitory potencies for phosphodiesterases, indicating potential as antidepressant and anxiolytic agents (Zagórska et al., 2016).

Antihistaminic Activity

Research by Pascal et al. (1985) involved synthesizing and evaluating 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. This study highlighted the compounds' efficacy in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, which underscores their potential in treating allergic reactions (Pascal et al., 1985).

Antiasthmatic Agents

Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to evaluate their antiasthmatic activity. The study identified compounds with significant vasodilatory activity, contributing to the development of Phosphodiesterase 3 inhibitors as anti-asthmatic agents. Compound 8 showed the most active derivative, presenting a promising avenue for anti-asthmatic drug development (Bhatia et al., 2016).

Novel Inhibitors of Mycobacterium tuberculosis

Konduri et al. (2020) synthesized novel purine linked piperazine derivatives aimed at inhibiting Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exhibiting potent antiproliferative effects. The study's findings highlight the potential of these compounds in tuberculosis treatment, indicating a promising direction for the development of preclinical agents (Konduri et al., 2020).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN8O2/c1-15-16(2)32-19-20(27(3)23(34)28(4)21(19)33)25-22(32)31(26-15)14-11-29-9-12-30(13-10-29)18-7-5-17(24)6-8-18/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBAJWSIYYDIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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